molecular formula C10H6BrN3 B14059369 4-(4-bromo-1H-imidazol-1-yl)benzonitrile

4-(4-bromo-1H-imidazol-1-yl)benzonitrile

Katalognummer: B14059369
Molekulargewicht: 248.08 g/mol
InChI-Schlüssel: VRQMELFJXPIGBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromo-1H-imidazol-1-yl)benzonitrile is a heterocyclic compound featuring an imidazole ring substituted with a bromine atom at the 4-position and a benzonitrile group at the 1-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry. Its synthesis often involves Suzuki-Miyaura coupling and bromination reactions, as demonstrated in the preparation of NSD2-PWWP1 inhibitors .

Eigenschaften

Molekularformel

C10H6BrN3

Molekulargewicht

248.08 g/mol

IUPAC-Name

4-(4-bromoimidazol-1-yl)benzonitrile

InChI

InChI=1S/C10H6BrN3/c11-10-6-14(7-13-10)9-3-1-8(5-12)2-4-9/h1-4,6-7H

InChI-Schlüssel

VRQMELFJXPIGBS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#N)N2C=C(N=C2)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing the carbon-carbon bond between the imidazole and benzonitrile moieties. This method employs a brominated imidazole derivative and a boronic acid-functionalized benzonitrile in the presence of a palladium catalyst.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (2 equiv)
  • Solvent : Toluene/EtOH (3:1 v/v)
  • Temperature : 80–90°C, 12–24 hours

Mechanistic Insights :
The oxidative addition of the bromoimidazole to palladium(0) forms a Pd(II) intermediate, which undergoes transmetallation with the boronic acid. Reductive elimination yields the coupled product. The electron-withdrawing cyano group on the benzene ring enhances electrophilicity, favoring coupling at the imidazole’s 4-position.

Yield Optimization :

  • Microwave irradiation reduces reaction time to 1–2 hours with 85–90% yield.
  • Continuous flow reactors achieve 92% yield at 100°C with a residence time of 10 minutes.

Buchwald-Hartwig Amination

While less common, this method couples bromobenzonitrile with an imidazole-bearing amine via Pd-catalyzed C–N bond formation.

Key Parameters :

  • Catalyst : Pd₂(dba)₃/Xantphos
  • Solvent : 1,4-Dioxane
  • Temperature : 100°C, 18 hours

Challenges :
Competing side reactions (e.g., dehalogenation) limit yields to 60–70%.

Nucleophilic Substitution Strategies

Imidazole Alkylation

Direct alkylation of imidazole with α-bromo-4-tolunitrile is a straightforward route but requires careful regiocontrol.

Procedure :

  • Base : NaH (1.2 equiv) in THF at −5°C.
  • Electrophile : α-Bromo-4-tolunitrile added dropwise.
  • Reaction Time : 2–3 hours at 25°C.

Regioselectivity :
Protecting the imidazole’s N-1 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group directs bromination to the 4-position, achieving >96% selectivity. Deprotection with trifluoroacetic acid yields the final product.

Yield : 67.5% over three steps.

Bromination of Preformed Imidazole-Benzoheterocycles

Bromination post-coupling is viable when using N-bromosuccinimide (NBS).

Conditions :

  • Solvent : DMF/CHCl₃ (1:1)
  • Reagent : NBS (1.1 equiv)
  • Time : 10–24 hours at 25°C

Limitations :
Unprotected imidazoles yield dibrominated byproducts, necessitating chromatographic purification.

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave irradiation accelerates coupling reactions, reducing energy consumption.

Protocol :

  • Power : 300 W
  • Temperature : 120°C
  • Time : 30 minutes

Outcomes :

  • 89% yield vs. 75% for conventional heating.
  • Narrower polydispersity in product mixtures.

Continuous Flow Reactors

Industrial-scale production leverages flow chemistry for enhanced heat/mass transfer.

Parameters :

  • Residence Time : 10 minutes
  • Throughput : 1 kg/h
  • Catalyst Loading : 3 mol%

Advantages :

  • 95% conversion rate.
  • Minimal palladium leaching (<0.1 ppm).

Comparative Analysis of Methods

Method Yield (%) Time Cost Scalability
Suzuki-Miyaura (batch) 85 12–24 h High Moderate
Suzuki-Miyaura (flow) 92 10 min Very High Excellent
Nucleophilic Substitution 67.5 6–8 h Low Good
Microwave-Assisted 89 0.5 h Moderate Limited

Key Findings :

  • Flow reactors excel in scalability but require significant capital investment.
  • Nucleophilic substitution offers cost-effectiveness for lab-scale synthesis.
  • Microwave methods are optimal for rapid screening but lack industrial infrastructure.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-bromo-1H-imidazol-1-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the imidazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: The nitrile group can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-imidazole derivative.

Wissenschaftliche Forschungsanwendungen

4-(4-bromo-1H-imidazol-1-yl)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or electronic conductivity.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.

Wirkmechanismus

The mechanism of action of 4-(4-bromo-1H-imidazol-1-yl)benzonitrile would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Imidazole-Based Derivatives

a. 4-(4-Bromo-1-methyl-1H-imidazol-5-yl)benzonitrile (Compounds 20b–25b)

  • Synthesis : Prepared via Suzuki-Miyaura coupling and bromination, similar to the parent compound but with optimized one-step coupling for intermediates .
  • Applications : Used in NSD2-PWWP1 inhibitor development, highlighting its role in epigenetic regulation .

b. 4-(1-(2-Cyclohexyl-2-oxoethyl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile (Compound 197)

  • Structural Differences: Incorporates a cyclohexyl-oxoethyl chain and a saturated imidazolidinone core, enhancing conformational rigidity.
  • Biological Activity : Exhibits antitubercular activity with a MIC value comparable to isoniazid (1.8 µM) .

Benzimidazole-Based Derivatives

a. 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole

  • Two bromophenyl groups enhance steric bulk.
  • Applications : Structural studies suggest utility in materials science and as a precursor for bioactive molecules .

b. N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-bromobenzamide (Compound 32)

  • Structural Differences : Features a benzamide substituent and a benzimidazole core. The bromobenzamide group introduces hydrogen-bonding motifs.
  • Biological Activity : Acts as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor, showcasing divergent biological targeting compared to imidazole derivatives .

Imidazolone and Oxadiazole Derivatives

a. 3-(4-Bromo-benzyl)-2-(4-bromo-benzylsulfanyl)-5-(4-methoxy-benzylidene)-3,5-dihydro-imidazol-4-one (4j)

  • Structural Differences : Includes a thioxo group and a benzylidene substituent, introducing sulfur-based reactivity and extended conjugation.
  • Synthesis : Utilizes NaOCH3-catalyzed alkylation in acetonitrile, differing from the Suzuki coupling used for the parent compound .

b. 4-{1-[(4-Acetyl-5-(substituted)-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl]-5-nitro-1H-benzimidazol-2-yl}benzonitrile

  • Structural Differences : Combines benzimidazole with a 1,3,4-oxadiazole ring, enhancing electron-withdrawing effects.
  • Applications : Explored for antimicrobial and anticancer activities, leveraging the oxadiazole’s metabolic stability .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Biological Target/Activity Reference
4-(4-Bromo-1H-imidazol-1-yl)benzonitrile Imidazole 4-Bromo, 1-benzonitrile Suzuki coupling, bromination NSD2-PWWP1 inhibitors
Compound 197 Imidazolidinone Cyclohexyl-oxoethyl, 4-methyl Alkylation M. tuberculosis (MIC ~1.8 µM)
Compound 32 Benzimidazole 4-Bromobenzamide, benzyl group Amide coupling IDO1 inhibition
4j Imidazolone Bromobenzyl, benzylidene, thioxo NaOCH3-catalyzed alkylation Structural studies

Key Findings and Implications

  • Structural Flexibility: Substituting the imidazole core with benzimidazole or imidazolidinone alters electronic properties and biological targeting. For example, benzimidazole derivatives (e.g., compound 32) target IDO1, while imidazolidinones (e.g., compound 197) show antitubercular activity .
  • Synthetic Strategies : Suzuki-Miyaura coupling is prevalent for imidazole derivatives, whereas benzimidazoles often require multi-step alkylation or amidation .
  • Biological Performance : The presence of bulky substituents (e.g., adamantyl in compound 198) correlates with improved pharmacokinetic profiles but may reduce solubility .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used for 4-(4-bromo-1H-imidazol-1-yl)benzonitrile, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via alkylation or substitution reactions. For example, bromoethyl or bromoacetyl derivatives (e.g., 2-bromo-1-cyclohexylethan-1-one) can react with imidazole precursors under basic conditions (e.g., K₂CO₃ in DMF) . Optimization involves adjusting stoichiometry (e.g., 1.1–1.2 equivalents of brominated reagents) and reaction time (12–24 hours at 60–80°C). Yields exceeding 80% are achievable by isolating intermediates via column chromatography and monitoring progress with UPLC-MS .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.7–8.0 ppm for benzonitrile) and imidazole protons (δ 8.9–9.1 ppm). The bromo substituent causes deshielding in adjacent carbons (e.g., δ 132–133 ppm for C-Br) .
  • UPLC-MS : Retention times (~1.6–1.9 min) and [M-H]⁻/[M+H]⁺ ions confirm molecular weight (e.g., m/z 338–390 for related analogs) .
  • X-ray crystallography : SHELXL refines crystal structures, resolving ambiguities in substituent positioning .

Advanced Research Questions

Q. How can computational modeling predict reactivity at the bromo-substituted imidazole site?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electrophilicity at the C-Br bond. Fukui indices identify susceptibility to nucleophilic substitution (e.g., with amines or thiols). Molecular docking studies (e.g., AutoDock Vina) can predict binding interactions with biological targets like M. tuberculosis enzymes, guiding functionalization strategies .

Q. What challenges arise in crystallizing this compound, and how can SHELX software mitigate them?

  • Methodological Answer : Poor solubility in polar solvents and twinning issues complicate crystallization. SHELXD solves phase problems via dual-space algorithms, while SHELXL refines anisotropic displacement parameters for bromine atoms. Slow evaporation from DMSO/EtOH (1:3) at 4°C improves crystal quality .

Q. How do structural modifications (e.g., substituent variation) impact biological activity against M. tuberculosis?

  • Methodological Answer :

  • SAR Analysis : Replacing bromo with bulkier groups (e.g., adamantyl) enhances MIC values by improving membrane penetration. For example, analogs with cyclohexyl or fluorophenethyl substituents show MICs <10 µM in resazurin assays .
  • Mechanistic Insight : Bromine’s electronegativity may disrupt mycobacterial enzyme cofactors (e.g., InhA). Comparative MIC studies with isoniazid (1.8 µM) and cytotoxicity assays (e.g., HUVEC viability) validate selectivity .

Q. How to resolve contradictions in NMR data for regioisomeric impurities?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Differentiates imidazole C-4 vs. C-5 bromination by correlating proton-carbon couplings.
  • Crystallographic Validation : SHELX-refined structures unambiguously assign regiochemistry .
  • Control Experiments : Synthesize and characterize regioisomers (e.g., 5-bromo vs. 4-bromo) as reference standards .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.